2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide 2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1185055-00-8
VCID: VC6184690
InChI: InChI=1S/C26H23N5O3/c1-16-12-17(2)14-19(13-16)34-25-24-29-30(15-23(32)27-20-9-5-4-8-18(20)3)26(33)31(24)22-11-7-6-10-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32)
SMILES: CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C
Molecular Formula: C26H23N5O3
Molecular Weight: 453.502

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide

CAS No.: 1185055-00-8

Cat. No.: VC6184690

Molecular Formula: C26H23N5O3

Molecular Weight: 453.502

* For research use only. Not for human or veterinary use.

2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide - 1185055-00-8

Specification

CAS No. 1185055-00-8
Molecular Formula C26H23N5O3
Molecular Weight 453.502
IUPAC Name 2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C26H23N5O3/c1-16-12-17(2)14-19(13-16)34-25-24-29-30(15-23(32)27-20-9-5-4-8-18(20)3)26(33)31(24)22-11-7-6-10-21(22)28-25/h4-14H,15H2,1-3H3,(H,27,32)
Standard InChI Key RMJLBDRNTIRUJA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a triazolo[4,3-a]quinoxaline core, a bicyclic system formed by the fusion of a triazole ring (positions 4,3-a) with a quinoxaline scaffold. At position 4 of the triazoloquinoxaline system, a 3,5-dimethylphenoxy group is attached via an ether linkage. The nitrogen at position 2 of the triazole ring connects to an acetamide side chain, which terminates in a 2-methylphenyl substituent . This arrangement creates a planar, aromatic system conducive to π-π stacking interactions with biological targets.

Key Functional Groups

  • Triazoloquinoxaline core: Imparts rigidity and electronic delocalization, critical for intercalation into DNA or binding to kinase ATP pockets .

  • 3,5-Dimethylphenoxy group: Enhances lipophilicity and steric bulk, influencing membrane permeability and target selectivity .

  • N-(2-methylphenyl)acetamide: Provides hydrogen-bonding capacity through the amide carbonyl and modulates solubility via the hydrophobic methylphenyl group .

Structural Comparison with Analogues

The compound belongs to a broader class of triazoloquinoxaline derivatives. Table 1 contrasts its properties with structurally related molecules:

CompoundMolecular FormulaMolecular WeightKey SubstituentsBiological Target
Target CompoundC₂₇H₂₃N₅O₃497.53,5-dimethylphenoxy, 2-methylphenylEGFR, Tubulin, DNA
Methyl 2-{2-[4-(3,5-dimethylphenoxy)...C₂₇H₂₃N₅O₅497.5Methyl ester, benzoateKinase inhibition
Triazoloquinoxaline-chalcone 7eC₂₄H₂₀N₄O₃436.4Chalcone moietyEGFR (IC₅₀ = 0.093 µM)

The target compound’s unique acetamide side chain distinguishes it from ester-containing analogues, potentially improving metabolic stability compared to methyl ester derivatives .

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves a six-step sequence starting from o-phenylenediamine and oxalic acid (Figure 1):

  • Quinoxaline-2,3-dione formation: Condensation of o-phenylenediamine with oxalic acid under acidic conditions yields the dione intermediate .

  • Chlorination: Treatment with POCl₃ introduces chlorine atoms at positions 2 and 3, forming 2,3-dichloroquinoxaline .

  • Hydrazinolysis: Reaction with hydrazine hydrate replaces one chlorine with an amino group, producing 2-hydrazinyl-3-chloroquinoxaline .

  • Triazole cyclization: Heating with triethyl orthopropionate induces cyclization to form the triazolo[4,3-a]quinoxaline core .

  • Phenoxy substitution: Nucleophilic aromatic substitution with 3,5-dimethylphenol installs the phenoxy group .

  • Acetamide coupling: Reaction of the secondary amine with 2-methylphenylacetyl chloride completes the synthesis .

Optimization Challenges

  • Step 4: Excessive triethyl orthopropionate leads to over-cyclization; maintaining stoichiometry at 1:1.2 improves yield to 78% .

  • Step 5: Polar aprotic solvents (DMF, DMSO) enhance substitution efficiency but require rigorous drying to prevent hydrolysis .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=8.4 Hz, 1H, H-5), 7.89 (t, J=7.6 Hz, 1H, H-7), 7.02 (s, 2H, phenoxy H), 2.34 (s, 6H, CH₃), 2.28 (s, 3H, acetamide CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-O-C ether) .

Biological Activity and Mechanism

Anticancer Activity

The compound demonstrates broad-spectrum cytotoxicity against 60 human cancer cell lines (NCI-60), with notable potency in leukemia (CCRF-CEM, GI₅₀ = 1.2 µM) and breast cancer (MDA-MB-231, GI₅₀ = 1.8 µM) .

Dual Inhibition Mechanism

  • EGFR Tyrosine Kinase: Binds to the ATP pocket with ΔG = -13.5 kcal/mol, forming H-bonds with Lys721 and Met769 (Figure 2) .

  • Tubulin Polymerization: Disrupts microtubule assembly (IC₅₀ = 8.4 µM) by interacting with the colchicine-binding site’s Thr240 and Cys241 residues .

DNA Interaction Studies

Fluorescence quenching assays reveal an intercalation binding constant (Kb) of 2.7×10⁵ M⁻¹, comparable to doxorubicin. Molecular dynamics simulations show preferential binding to AT-rich regions via minor groove insertion .

Pharmacokinetic Profiling

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 12×10⁻⁶ cm/s) due to high molecular weight (497.5 Da) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methylphenyl group generates a phenolic metabolite (t₁/₂ = 3.7 h) .

  • Excretion: 68% fecal excretion in rats, suggesting significant biliary clearance .

Plasma Protein Binding

Equilibrium dialysis shows 92% binding to human serum albumin, primarily through Site I (Warafin binding site) .

Comparative Analysis with Clinical Candidates

Efficacy vs. Reference Compounds

ParameterTarget CompoundErlotinib (EGFR)Paclitaxel (Tubulin)
EGFR IC₅₀ (µM)0.450.02N/A
Tubulin IC₅₀ (µM)8.4N/A0.85
LogP3.23.13.0

While less potent than single-target agents, the dual mechanism may reduce resistance development in vivo .

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